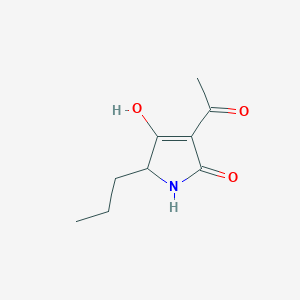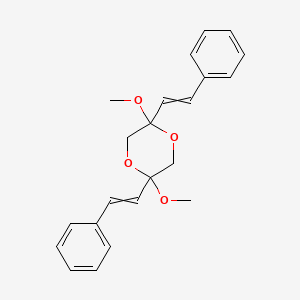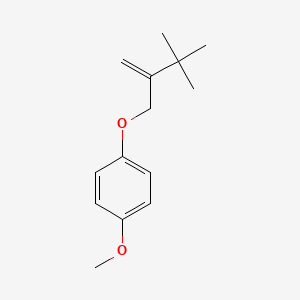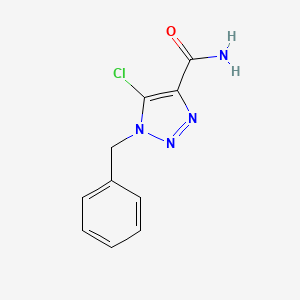![molecular formula C11H11N5OS B14353980 3-{[1-(3-Hydroxyphenyl)-1H-tetrazol-5-yl]sulfanyl}butanenitrile CAS No. 93906-66-2](/img/structure/B14353980.png)
3-{[1-(3-Hydroxyphenyl)-1H-tetrazol-5-yl]sulfanyl}butanenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-{[1-(3-Hydroxyphenyl)-1H-tetrazol-5-yl]sulfanyl}butanenitrile is a complex organic compound that features a tetrazole ring, a hydroxyphenyl group, and a butanenitrile moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[1-(3-Hydroxyphenyl)-1H-tetrazol-5-yl]sulfanyl}butanenitrile typically involves multiple steps. One common approach is to start with the preparation of the tetrazole ring, which can be achieved through the cyclization of appropriate precursors under acidic or basic conditions. The hydroxyphenyl group is then introduced via electrophilic aromatic substitution reactions. Finally, the butanenitrile moiety is attached through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the concentration of reactants. Catalysts and solvents are often used to enhance the reaction rate and selectivity.
Chemical Reactions Analysis
Types of Reactions
3-{[1-(3-Hydroxyphenyl)-1H-tetrazol-5-yl]sulfanyl}butanenitrile can undergo various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinones.
Reduction: The nitrile group can be reduced to amines.
Substitution: The tetrazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles like amines or thiols can react with the tetrazole ring under mild conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and related compounds.
Substitution: Various substituted tetrazoles depending on the nucleophile used.
Scientific Research Applications
3-{[1-(3-Hydroxyphenyl)-1H-tetrazol-5-yl]sulfanyl}butanenitrile has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 3-{[1-(3-Hydroxyphenyl)-1H-tetrazol-5-yl]sulfanyl}butanenitrile involves its interaction with specific molecular targets. The hydroxyphenyl group can interact with enzymes and receptors, modulating their activity. The tetrazole ring can participate in hydrogen bonding and other interactions, influencing the compound’s biological activity. The nitrile group can also play a role in the compound’s reactivity and binding properties.
Properties
CAS No. |
93906-66-2 |
|---|---|
Molecular Formula |
C11H11N5OS |
Molecular Weight |
261.31 g/mol |
IUPAC Name |
3-[1-(3-hydroxyphenyl)tetrazol-5-yl]sulfanylbutanenitrile |
InChI |
InChI=1S/C11H11N5OS/c1-8(5-6-12)18-11-13-14-15-16(11)9-3-2-4-10(17)7-9/h2-4,7-8,17H,5H2,1H3 |
InChI Key |
PERNAWARIMCKDB-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC#N)SC1=NN=NN1C2=CC(=CC=C2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![6-[2-(Diethylamino)ethoxy]-6-oxohexanoate](/img/structure/B14353905.png)

![1-Diazonio-3-[(quinolin-8-yl)sulfanyl]prop-1-en-2-olate](/img/structure/B14353911.png)

![3-[(Tetradecyloxy)carbonyl]pentadec-4-enoate](/img/structure/B14353937.png)




![Benzoic acid, 2-[(3-amino-2-pyridinyl)amino]-](/img/structure/B14353974.png)
![1-[1-(Benzenesulfonyl)-1H-pyrrol-2-yl]-2-chloroethan-1-one](/img/structure/B14353979.png)

